2-Chloro-4-(4-nitrophenyl)-1,3-thiazole
Overview
Description
2-Chloro-4-(4-nitrophenyl)-1,3-thiazole is a synthetic compound that has shown promising results in scientific research applications. This compound is known for its unique chemical structure, which makes it a valuable tool for studying various biological processes. In
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole involves the inhibition of enzymes that play a crucial role in various biological processes. This compound binds to the active site of enzymes and prevents them from carrying out their normal function. The inhibition of enzymes by 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole has been shown to have therapeutic potential in the treatment of various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole are diverse and depend on the specific enzyme that is inhibited. The inhibition of carbonic anhydrases by this compound has been shown to have potential in the treatment of glaucoma and other diseases that involve the dysfunction of this enzyme. The inhibition of metalloproteinases and proteases by 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole has been shown to have potential in the treatment of cancer and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole in lab experiments include its potency as an enzyme inhibitor, its unique chemical structure, and its availability for purchase from chemical suppliers. The limitations of using this compound in lab experiments include its potential toxicity, the need for specialized equipment for handling and storage, and the limited knowledge of its long-term effects.
Future Directions
There are several future directions for the use of 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole in scientific research. One direction is the identification of new enzymes that can be targeted by this compound. Another direction is the development of new synthetic methods for the preparation of 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole and related compounds. Additionally, the potential of this compound as a therapeutic agent for the treatment of various diseases should be explored further. Finally, the long-term effects of 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole on human health and the environment should be investigated to ensure its safe use in scientific research.
In conclusion, 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole is a valuable tool for studying various biological processes. Its unique chemical structure and potent enzyme inhibition make it a promising compound for future scientific research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole have been discussed in this paper.
Scientific Research Applications
2-Chloro-4-(4-nitrophenyl)-1,3-thiazole has been extensively used in scientific research applications. It has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrases, metalloproteinases, and proteases. This compound has also been used as a fluorescent probe for the detection of thiols and as a precursor for the synthesis of other biologically active compounds.
properties
IUPAC Name |
2-chloro-4-(4-nitrophenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2S/c10-9-11-8(5-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJDBRMCLKFOJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510863 | |
Record name | 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-nitrophenyl)-1,3-thiazole | |
CAS RN |
2104-06-5 | |
Record name | 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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